molecular formula C26H36N4O4 B443504 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(3-methoxybenzamide)

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(3-methoxybenzamide)

Cat. No.: B443504
M. Wt: 468.6g/mol
InChI Key: CNPHRHNXQPLBEW-UHFFFAOYSA-N
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Description

N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) is a complex organic compound characterized by the presence of a piperazine ring, propanediyl linkers, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of Propanediyl Linkers: The piperazine core is then reacted with 1,3-dibromopropane to introduce the propanediyl linkers.

    Coupling with Methoxybenzamide: Finally, the intermediate compound is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
  • N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbutanamide)
  • N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2,2-dichloroacetamide)

Uniqueness

N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) is unique due to the presence of methoxybenzamide groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H36N4O4

Molecular Weight

468.6g/mol

IUPAC Name

3-methoxy-N-[3-[4-[3-[(3-methoxybenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide

InChI

InChI=1S/C26H36N4O4/c1-33-23-9-3-7-21(19-23)25(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-26(32)22-8-4-10-24(20-22)34-2/h3-4,7-10,19-20H,5-6,11-18H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

CNPHRHNXQPLBEW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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